molecular formula C22H18F3N3O6 B2806204 1-Phenyl-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate CAS No. 1428355-43-4

1-Phenyl-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate

Cat. No.: B2806204
CAS No.: 1428355-43-4
M. Wt: 477.396
InChI Key: XFAKVQXEXGUCSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is a sophisticated organic compound designed for advanced research applications. Its structure incorporates a 1,2,4-oxadiazole heterocycle, a scaffold renowned in medicinal chemistry for its unique bioisosteric properties and an unusually wide spectrum of biological activities, including potential as an antifungal agent . The molecule is further functionalized with an azetidine ring and a trifluoromethyl phenyl group, motifs commonly associated with enhanced binding affinity, metabolic stability, and permeability in drug discovery . The oxalate salt form typically improves the compound's crystallinity and solubility for research purposes. Compounds featuring the 1,2,4-oxadiazole nucleus have been identified in commercially available drugs and are investigated for various biological activities, such as anticancer, antibacterial, and antifungal effects, often through mechanisms involving enzyme inhibition or receptor modulation . The presence of the 1,2,4-oxadiazole ring makes this compound a valuable scaffold for developing novel therapeutic agents, serving as a key building block in hit-to-lead and lead optimization campaigns . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

oxalic acid;1-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O2.C2H2O4/c21-20(22,23)16-8-4-7-14(9-16)18-24-19(28-25-18)15-10-26(11-15)12-17(27)13-5-2-1-3-6-13;3-1(4)2(5)6/h1-9,15H,10-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFAKVQXEXGUCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step reaction process involving several reagents and intermediates. The synthesis generally begins with the preparation of 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole, which is subsequently reacted with azetidine derivatives to form the azetidinyl-substituted intermediate. This intermediate is then further functionalized to attach the ethanone group, culminating in the formation of the final compound. The reactions typically require controlled conditions, including specific temperatures, solvents, and catalysts to ensure optimal yields and purity.

Industrial Production Methods

For industrial-scale production, the process must be streamlined and optimized for efficiency. This involves utilizing high-throughput reactors, automation, and rigorous quality control measures. Industrial methods may also incorporate greener chemistry principles to minimize environmental impact and enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate undergoes several types of chemical reactions including:

  • Oxidation: : Can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.

  • Reduction: : Can undergo reduction reactions to yield reduced analogs, often involving hydrogenation or use of mild reducing agents.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Conditions often involve specific solvents, temperature control, and sometimes pressure adjustments depending on the desired reaction.

Major Products Formed

Products vary widely based on the reaction, but common ones include oxidized or reduced derivatives, as well as various substituted analogs with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules and for exploring reaction mechanisms and pathways.

Biology

In biological research, it's employed to study interactions with various biomolecules, including enzymes and receptors, providing insights into cellular processes and functions.

Medicine

This compound holds potential in medicinal chemistry for drug development due to its ability to interact with specific biological targets, leading to the development of new therapeutic agents.

Industry

Industrial applications include its use in the synthesis of advanced materials and as a specialty chemical in various manufacturing processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions often involve binding to active sites or altering the conformation of the target molecules, thereby modulating their biological activity or function. The precise pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its 1,2,4-oxadiazole-azetidine-trifluoromethylphenyl architecture. Below is a comparative analysis with structurally related molecules:

Compound Name/Structure Key Structural Features Differences from Target Compound Reference
Target Compound 1,2,4-oxadiazole, azetidine, trifluoromethylphenyl, ethanone oxalate N/A -
SLM6031434 (SphK2 inhibitor) 1,2,4-oxadiazole, pyrrolidine, trifluoromethylphenyl, octyloxy, carboximidamide Pyrrolidine (5-membered) vs. azetidine; octyloxy substituent; carboximidamide vs. ethanone
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-triazole, phenylsulfonyl, difluorophenyl, ethanone Triazole core vs. oxadiazole; sulfonyl substituent
5a-f (2-phenyl-1-(2-(5-(5-aryl-1,3,4-oxadiazol-2-ylamino)-4H-1,2,4-triazol-3-yl)phenyl)ethanone) 1,3,4-oxadiazole, triazole, ethanone 1,3,4-oxadiazole isomer; dual heterocyclic system (triazole + oxadiazole)
3-((3-(4-(2-(Isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-... 1,2,4-oxadiazole, trifluoromethylphenyl, morpholinoethyl, imidazolidinedione Additional imidazolidinedione and morpholinoethyl groups; sulfonylphenoxy linker

Key Research Findings

Heterocyclic Core Impact : The 1,2,4-oxadiazole-azetidine combination in the target compound offers a rigid, planar structure that enhances binding to hydrophobic enzyme pockets compared to pyrrolidine-based analogs (e.g., SLM6031434) .

Trifluoromethylphenyl Role : The electron-withdrawing trifluoromethyl group improves metabolic stability and membrane permeability, as seen in patent compounds () and SphK2 inhibitors () .

Ethanone Functionality: The ethanone moiety is recurrent in antimicrobial agents () and kinase inhibitors, suggesting its versatility in drug design .

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for preparing the compound with high purity?

The synthesis involves multi-step reactions, including oxadiazole ring formation via cyclization of acylhydrazides with nitriles under reflux conditions (e.g., using DMF as a solvent at 100–120°C for 8–12 hours). Azetidine ring coupling is achieved via nucleophilic substitution, requiring polar aprotic solvents (e.g., acetonitrile) and catalysts like K₂CO₃. Critical parameters include maintaining anhydrous conditions, controlled temperature (±2°C tolerance), and stoichiometric ratios (1:1.2 for intermediate steps). Post-synthesis, oxalate salt formation is performed using oxalic acid in ethanol .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms regiochemistry of the oxadiazole and azetidine rings, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight (±2 ppm accuracy). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) with ≥95% purity thresholds. Differential Scanning Calorimetry (DSC) determines melting points and crystallinity .

Q. How does the trifluoromethyl group influence physicochemical properties?

The -CF₃ group enhances lipophilicity (logP ~3.2, calculated via XLogP3) and metabolic stability by reducing cytochrome P450-mediated oxidation. It also increases electronegativity, affecting hydrogen-bonding potential (e.g., -CF₃ contributes to a 10–15% reduction in aqueous solubility compared to non-fluorinated analogs) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to optimize bioactivity?

Focus on modular substitutions:

  • Replace the phenyl ring with heteroaromatics (e.g., pyridine in ) to alter π-π stacking.
  • Modify the azetidine ring with methyl/pyrrolidine groups to probe steric effects on target binding. Use in vitro assays (e.g., enzyme inhibition IC₅₀, cell viability assays) paired with molecular docking (AutoDock Vina) to prioritize analogs. Validate selectivity via kinase profiling panels .

Q. What strategies resolve contradictions between computational bioactivity predictions and experimental results?

Discrepancies may arise from solvation effects or protein flexibility. Address this by:

  • Performing molecular dynamics simulations (50 ns trajectories) to account for binding pocket dynamics.
  • Validating docking poses with mutagenesis studies (e.g., alanine scanning of key residues).
  • Repeating assays under varied conditions (e.g., buffer pH, redox state) to identify assay-specific artifacts .

Q. How to troubleshoot low yields during azetidine coupling steps?

Low yields (<40%) often result from steric hindrance or competing side reactions. Mitigate via:

  • Pre-activation of intermediates using EDCI/HOBt.
  • Microwave-assisted synthesis (100 W, 80°C, 30 min) to accelerate kinetics.
  • Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) to remove byproducts .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical evaluation?

Key metrics include oral bioavailability (≥20% in rodent models), plasma half-life (t₁/₂ ≥4 hours), and brain penetration (logBB >−1). Use LC-MS/MS for quantitation in plasma and tissues. Adjust formulations (e.g., PEG-400/solutol HS15) to improve solubility if needed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.